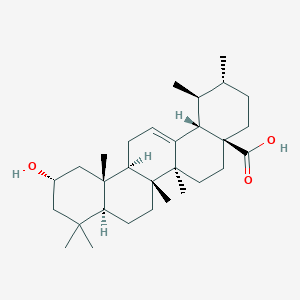
2alpha-Hydroxyurs-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha-Hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is structurally related to ursolic acid, which is found in the epicuticular waxes of apples and other fruits, as well as in herbs and spices like rosemary and thyme . This compound has garnered interest due to its potential biochemical effects and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Hydroxyurs-12-en-28-oic acid typically involves the hydroxylation of ursolic acid. The process can be carried out using specific reagents and catalysts under controlled conditions. For instance, the hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants .
Industrial Production Methods
Industrial production of this compound may involve the extraction of ursolic acid from natural sources followed by chemical modification. The extraction process often utilizes solvents like methanol or ethanol to isolate ursolic acid from plant materials. Subsequent chemical reactions are then employed to introduce the hydroxyl group at the 2alpha position .
Chemical Reactions Analysis
Types of Reactions
2alpha-Hydroxyurs-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2alpha-Hydroxyurs-12-en-28-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer and antidiabetic effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2alpha-Hydroxyurs-12-en-28-oic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation and survival. Additionally, it may modulate the expression of genes related to inflammation and apoptosis .
Comparison with Similar Compounds
2alpha-Hydroxyurs-12-en-28-oic acid is similar to other pentacyclic triterpenoids such as:
Ursolic acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic acid: Exhibits hepatoprotective and antidiabetic effects.
Maslinic acid: Studied for its potential cardioprotective and antidiabetic activities
The uniqueness of this compound lies in its specific hydroxylation pattern, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aS,11S,12aS,14bS)-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20+,22+,23-,24+,27+,28-,29-,30+/m1/s1 |
InChI Key |
DDHYEJNMSYDDTH-ZWHPGZRZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















